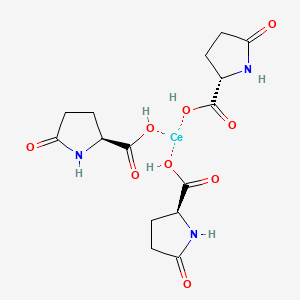
Tris(5-oxo-L-prolinato-N1,O2)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)cerium typically involves the reaction of cerium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the cerium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity cerium salts and 5-oxo-L-proline, along with precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the 5-oxo-L-proline ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Tris(5-oxo-L-prolinato-N1,O2)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in materials science for the synthesis of advanced materials with unique properties, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)cerium exerts its effects involves the coordination of the cerium ion with the 5-oxo-L-proline ligands. This coordination alters the electronic properties of the cerium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tris(5-oxo-L-prolinato-N1,O2)aluminium: A similar coordination compound with aluminium instead of cerium. It has different chemical properties and applications due to the different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: Another analogous compound with iron, which exhibits distinct redox behavior and catalytic properties.
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)cerium is unique due to the specific properties imparted by the cerium ion, such as its redox activity and coordination chemistry. These properties make it particularly valuable in applications requiring strong oxidizing agents or specific catalytic functions.
Propiedades
Número CAS |
74060-41-6 |
|---|---|
Fórmula molecular |
C15H21CeN3O9 |
Peso molecular |
527.46 g/mol |
Nombre IUPAC |
cerium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ce/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
Clave InChI |
CSUFSPLONQLGBE-ZRIQBPNSSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ce] |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



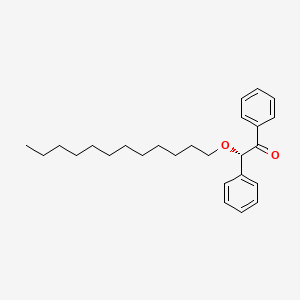
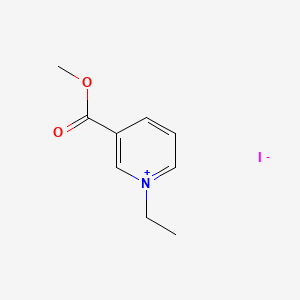
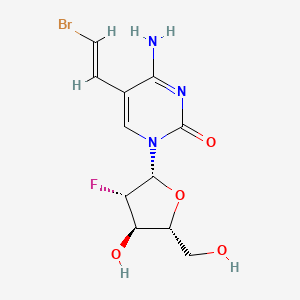
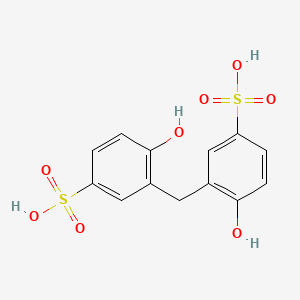
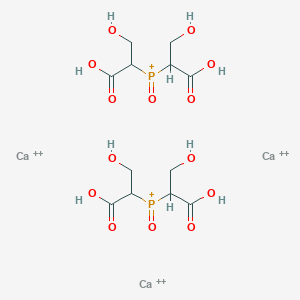
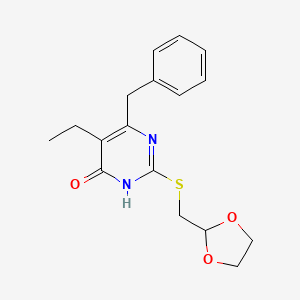
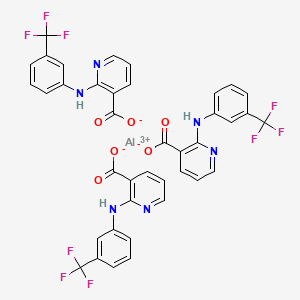
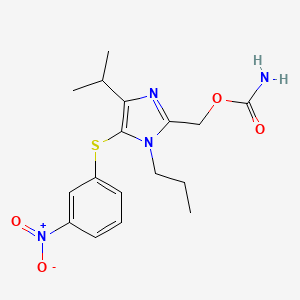
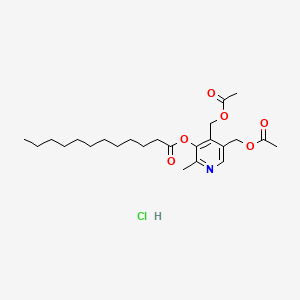



![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
